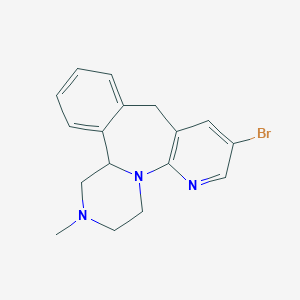![molecular formula C9H17NO2 B119350 (Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-amine CAS No. 144019-14-7](/img/structure/B119350.png)
(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-amine, also known as Boc-2-Butenylamine, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine is an amine that can act as a nucleophile in various reactions. It can undergo nucleophilic addition reactions with electrophiles, such as carbonyl compounds, to form imines or enamines. It can also undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Effets Biochimiques Et Physiologiques
(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine has been shown to exhibit various biochemical and physiological effects, including inhibition of proteasome activity, induction of apoptosis, and modulation of immune responses. It has also been studied for its potential anti-cancer and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine has several advantages for lab experiments, including its versatility as a building block for the synthesis of various compounds and its potential applications in drug development. However, it also has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of (Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine, including:
1. Development of new synthetic methods for the preparation of (Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine and its derivatives.
2. Investigation of the potential anti-cancer and anti-inflammatory properties of (Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine and its derivatives.
3. Study of the mechanism of action of (Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine in various biological processes.
4. Exploration of the potential applications of (Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine in drug development, particularly in the design of new proteasome inhibitors.
5. Evaluation of the toxicity and pharmacokinetics of (Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine and its derivatives in animal models.
In conclusion, (Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine is a versatile and promising compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine and its derivatives is warranted to fully understand their potential applications in drug development and biological processes.
Méthodes De Synthèse
(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine can be synthesized through a multi-step process that involves the reaction of tert-butyl acrylate with lithium diisopropylamide, followed by the addition of 2-butenylamine. The resulting product is then treated with trifluoroacetic acid to remove the Boc protecting group and obtain the final compound.
Applications De Recherche Scientifique
(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine has been widely used in scientific research as a building block for the synthesis of various compounds, including amino acids, peptides, and heterocycles. It has also been studied for its potential applications in the development of new drugs and as a tool for studying biological processes.
Propriétés
Numéro CAS |
144019-14-7 |
|---|---|
Nom du produit |
(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-amine |
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
tert-butyl N-[(Z)-but-2-enyl]carbamate |
InChI |
InChI=1S/C9H17NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5-6H,7H2,1-4H3,(H,10,11)/b6-5- |
Clé InChI |
YQEOMPQSOWBOME-WAYWQWQTSA-N |
SMILES isomérique |
C/C=C\CNC(=O)OC(C)(C)C |
SMILES |
CC=CCNC(=O)OC(C)(C)C |
SMILES canonique |
CC=CCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



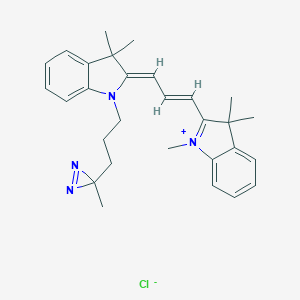
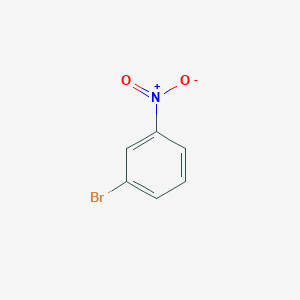
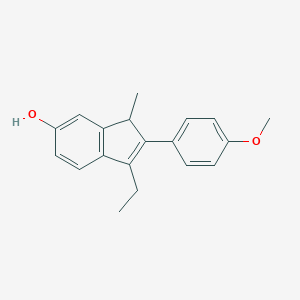
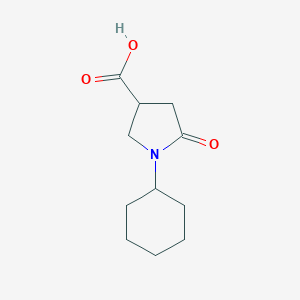
![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)
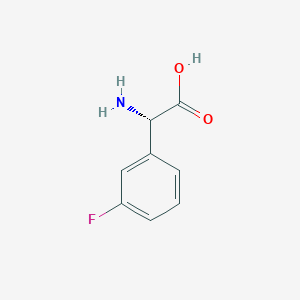
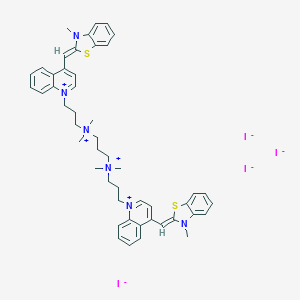
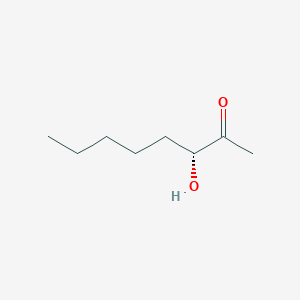
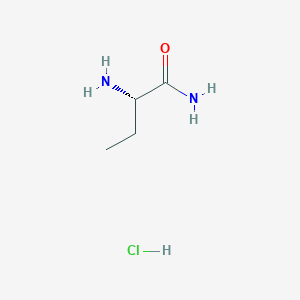
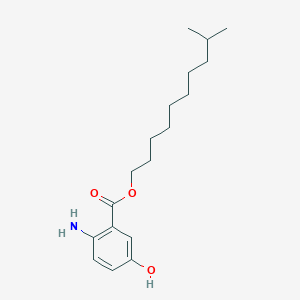
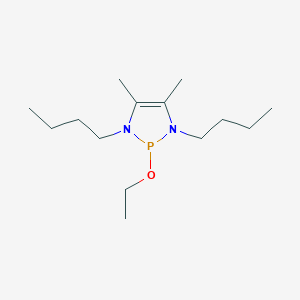
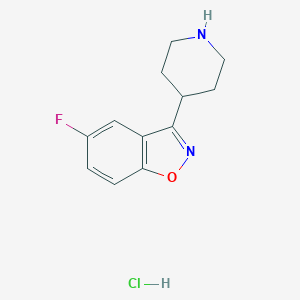
![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)
